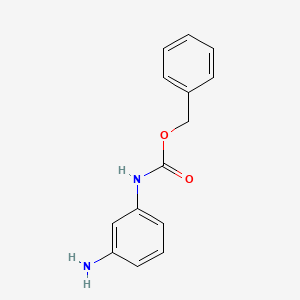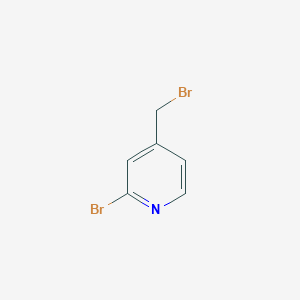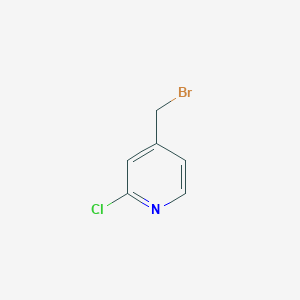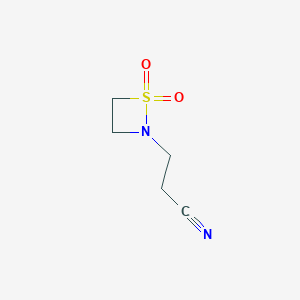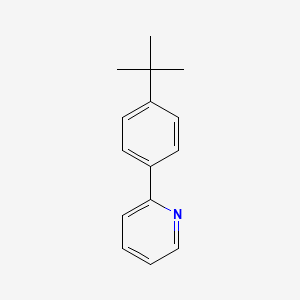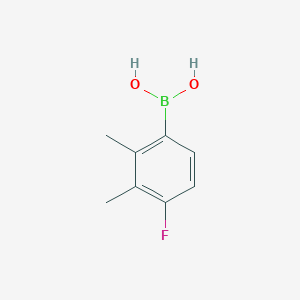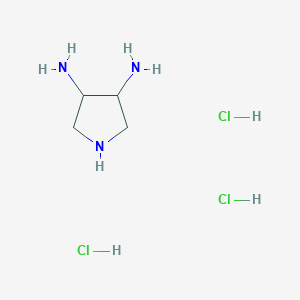
6-ヒドロキシヘキサンアミド
概要
説明
Synthesis Analysis
The synthesis of related compounds such as 6-hydroxyhexanoic acid and its derivatives is described in several papers. For instance, copolymers of 6-hydroxyhexanoic acid were synthesized through ring-opening polymerization, indicating a method that could potentially be adapted for the synthesis of 6-hydroxyhexanamide . Another paper discusses an economic route to synthesize 6-hydroxy-4-alkylhexanals, which are intermediates in the synthesis of juvenile hormones and could provide insight into the synthesis of 6-hydroxyhexanamide .
Molecular Structure Analysis
The molecular structure of 6-hydroxyhexanamide would consist of a hexanoic acid backbone with a hydroxyl group at the 6th carbon and an amide group replacing the terminal carboxylic acid. While the papers do not directly analyze the structure of 6-hydroxyhexanamide, they do provide NMR spectroscopy data for related compounds, such as 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, which could be used as a reference for analyzing the structure of 6-hydroxyhexanamide .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 6-hydroxyhexanamide. However, they do mention the reactivity of similar compounds. For example, the enzymatic degradability of copolymers containing 6-hydroxyhexanoic acid units suggests that 6-hydroxyhexanamide could also be subject to enzymatic degradation under certain conditions .
Physical and Chemical Properties Analysis
The physical properties of copolymers containing 6-hydroxyhexanoic acid are well-documented, including their glass-transition temperature, melting temperature, and degree of crystallinity . These properties are influenced by the composition of the copolymers and provide a basis for understanding the physical behavior of 6-hydroxyhexanamide. The enzymatic degradation profiles of these copolymers also provide insights into the chemical properties and potential biodegradability of 6-hydroxyhexanamide .
科学的研究の応用
高分子化学:ポリエステルアミドの強化
6-ヒドロキシヘキサンアミド: は、再生可能なポリ(プロピレンフラノエート)に基づく新規ポリ(エステルアミド)の合成に役立ちます。 この化合物は、結晶化と分子動力学の強化を促進し、材料特性の向上につながります 。ポリマー主鎖に6-ヒドロキシヘキサンアミドが存在することで、鎖の移動度と結晶化が向上し、これは高性能で持続可能な高分子材料の開発に不可欠です。
分子動力学シミュレーション
計算化学において、6-ヒドロキシヘキサンアミドは、分子動力学(MD)シミュレーションを生成するために使用できます。 これらのシミュレーションは、生体分子の挙動を理解するのに役立ち、生体分子-リガンド複合体、自由エネルギー計算、構造ベースの創薬、およびX線結晶複合体の精密化の研究に適用できます 。これらのシステム内の6-ヒドロキシヘキサンアミドの正確なモデリングは、分子の物理的特性と相互作用を予測するために不可欠です。
再生可能資源ベースの製品
6-ヒドロキシヘキサンアミド: は、再生可能資源から得ることができ、環境に優しい製品の製造における貴重な成分となります。 その用途は、循環型バイオ経済モデルに基づく燃料、化学物質、および高分子材料の製造にまで及びます .
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of poly(ester amide)s, which can have various applications in the field of materials science .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s known that environmental conditions can significantly impact the behavior of chemical compounds .
特性
IUPAC Name |
6-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMOQSHMQAAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473375 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4547-52-8 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?
A1: 6-Hydroxyhexanamide can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []
Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?
A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



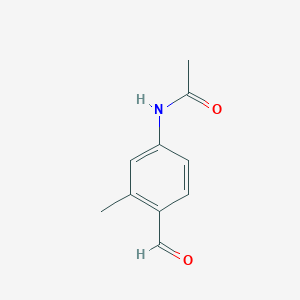
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
